molecular formula C4H4Na2O6 B083216 [R-(R*,R*)]-tartaricacid,sodiumsalt CAS No. 14475-11-7

[R-(R*,R*)]-tartaricacid,sodiumsalt

Cat. No. B083216
CAS RN: 14475-11-7
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[R-(R*,R*)]-tartaric acid, sodium salt, also known as sodium tartrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is soluble in water and commonly used in various industrial and scientific applications. Sodium tartrate is an important chiral building block that is widely used as a resolving agent in organic synthesis, as well as a food additive and a laboratory reagent.

Mechanism Of Action

The mechanism of action of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is based on its ability to form complexes with chiral compounds. The [R-(R*,R*)]-tartaricacid,sodiumsalt ion in the [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate molecule interacts with the chiral center of the target molecule, forming a stable complex. The resulting complex can then be separated from the other enantiomer using various separation techniques.

Biochemical And Physiological Effects

Sodium tartrate has no known biochemical or physiological effects on living organisms. It is generally regarded as safe and is commonly used as a food additive.

Advantages And Limitations For Lab Experiments

Sodium tartrate is a highly effective resolving agent that is widely used in laboratory experiments. Its main advantages include its high solubility in water, its ability to form stable complexes with chiral compounds, and its low toxicity. However, [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate has some limitations, including its relatively low resolution power and its sensitivity to pH changes.

Future Directions

There are many potential future directions for research on [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate. One area of interest is the development of new and more effective resolving agents for chiral compounds. Another area of interest is the application of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the separation and purification of other types of molecules, such as proteins and nucleic acids. Additionally, the use of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate in the development of new drugs and pharmaceuticals is an area of active research.

Synthesis Methods

Sodium tartrate can be synthesized through the reaction of tartaric acid with [R-(R*,R*)]-tartaricacid,sodiumsalt hydroxide. The reaction produces a white crystalline powder that is highly soluble in water. The synthesis of [R-(R*,R*)]-tartaricacid,sodiumsalt tartrate is a relatively simple process that can be performed in a laboratory setting.

Scientific Research Applications

Sodium tartrate is widely used in scientific research as a resolving agent for chiral compounds. It is commonly used in the separation and purification of enantiomers, which are mirror-image molecules that have the same chemical formula but different spatial arrangements. Sodium tartrate is also used as a buffer in various biochemical and physiological experiments.

properties

CAS RN

14475-11-7

Product Name

[R-(R*,R*)]-tartaricacid,sodiumsalt

Molecular Formula

C4H4Na2O6

Molecular Weight

172.07 g/mol

IUPAC Name

sodium;2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-2

InChI Key

NKAAEMMYHLFEFN-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+]

Canonical SMILES

[H+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+]

Other CAS RN

14475-11-7

Origin of Product

United States

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